molecular formula C6H11N3O2S B13220660 (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide

Cat. No.: B13220660
M. Wt: 189.24 g/mol
InChI Key: OANYKCWNYHDOOW-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11N3O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-ethylimidazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylimidazole: Ethyl group at position 2 instead of position 1.

    Imidazole-5-sulfonamide: Sulfonamide group directly attached to the imidazole ring without the ethyl group.

Uniqueness

(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is unique due to the presence of both an ethyl group and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(3-ethylimidazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11)

InChI Key

OANYKCWNYHDOOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CS(=O)(=O)N

Origin of Product

United States

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